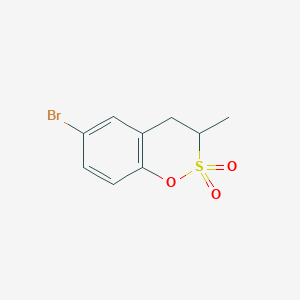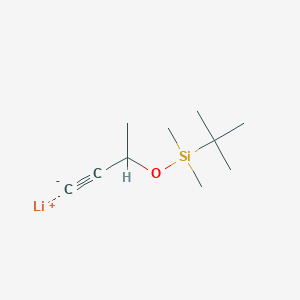
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is a chemical compound with the molecular formula C₁₀H₂₀OSiLi It is an organolithium compound that features a lithium atom bonded to a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane typically involves the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with a lithium reagent. One common method is the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of products, including new organolithium compounds .
Applications De Recherche Scientifique
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane involves the formation of a highly reactive organolithium species. This species can act as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural features.
n-Butyllithium: A commonly used organolithium reagent with different steric and electronic properties.
sec-Butyllithium: Another variant of butyllithium with distinct reactivity patterns.
Uniqueness
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is unique due to its combination of a lithium atom with a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group. This unique structure imparts specific reactivity and selectivity in organic synthesis, making it a valuable reagent for various applications .
Propriétés
Numéro CAS |
111239-04-4 |
|---|---|
Formule moléculaire |
C10H19LiOSi |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane |
InChI |
InChI=1S/C10H19OSi.Li/c1-8-9(2)11-12(6,7)10(3,4)5;/h9H,2-7H3;/q-1;+1 |
Clé InChI |
SRDBHPPQQIFWOO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C#[C-])O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


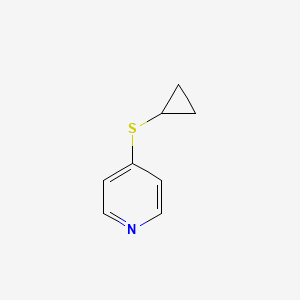
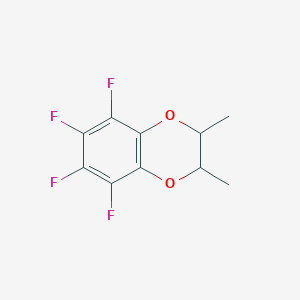
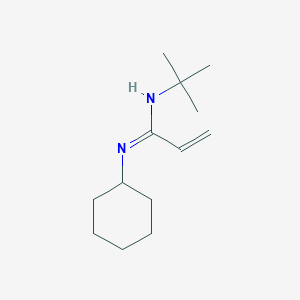

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
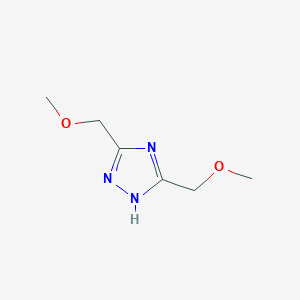
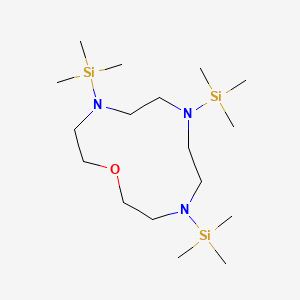
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


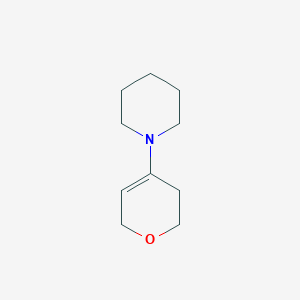
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

